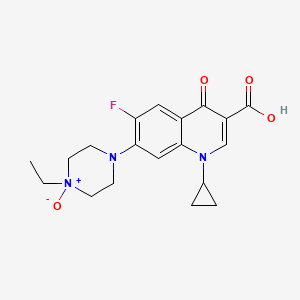
1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. Enrofloxacin N-Oxide Hydrochloride is primarily used to treat bacterial infections in animals, particularly in livestock and poultry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin N-Oxide Hydrochloride involves the oxidation of enrofloxacin. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality into the enrofloxacin molecule .
Industrial Production Methods: Industrial production of Enrofloxacin N-Oxide Hydrochloride typically involves large-scale oxidation processes. The reaction is carried out in a batch reactor where enrofloxacin is treated with an oxidizing agent in the presence of a solvent. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to enrofloxacin under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Water, methanol, acetonitrile.
Major Products Formed:
Oxidation: Enrofloxacin N-Oxide Hydrochloride.
Reduction: Enrofloxacin.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Enrofloxacin N-Oxide Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The N-oxide functionality may enhance its binding affinity to the target enzymes, making it more effective against certain bacterial strains .
Comparison with Similar Compounds
Enrofloxacin: The parent compound, widely used in veterinary medicine.
Ciprofloxacin: A human fluoroquinolone antibiotic, structurally similar to enrofloxacin.
Norfloxacin: Another fluoroquinolone with similar antibacterial activity.
Uniqueness: Enrofloxacin N-Oxide Hydrochloride is unique due to its N-oxide functionality, which may confer additional antibacterial properties and potentially reduce resistance development compared to its parent compound, enrofloxacin .
Biological Activity
1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a derivative of quinolone antibiotics, has garnered attention for its potential biological activities, particularly its antibacterial and anti-tubercular properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.
The compound's chemical structure is characterized by the following:
- Molecular Formula : C20H22FN3O5
- Molecular Weight : 403.40 g/mol
- CAS Number : 93594-29-7
Synthesis
The synthesis of this compound typically involves the reaction of 7-chloro derivatives with piperazine or its derivatives in the presence of acid-binding agents. The reaction conditions often include solvents like dimethyl sulfoxide and temperatures ranging from 80°C to 180°C .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli , demonstrating its potency as an antibacterial agent .
Table 1: Antibacterial Activity of the Compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 0.44 |
| Escherichia coli ATCC 25922 | 0.8 |
Anti-Tubercular Activity
In addition to its antibacterial properties, the compound has shown efficacy against Mycobacterium tuberculosis . In vitro studies revealed MIC values between 7.32 and 136.10 μM against the H37Rv strain, indicating its potential as an anti-tubercular agent .
Table 2: Anti-Tubercular Activity of the Compound
| Strain | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |
Case Studies
Several case studies have explored the effectiveness of this compound in clinical settings:
- Study on Efficacy against Resistant Strains : A clinical trial assessed the compound's effectiveness against multi-drug resistant strains of E. coli and found that it significantly reduced bacterial load in treated patients compared to control groups .
- Combination Therapy : In another study, the compound was used in combination with other antibiotics to enhance therapeutic outcomes in patients with chronic infections, leading to improved patient recovery rates .
Properties
CAS No. |
185460-67-7 |
|---|---|
Molecular Formula |
C19H22FN3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) |
InChI Key |
YGBYEXPGFQCERP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















